molecular formula C17H19NO4 B288861 N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide

N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B288861
M. Wt: 301.34 g/mol
InChI Key: CWWKHVSRXONASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, contributing to its potential use in obesity treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its cyclohexyl group enhances lipophilicity, potentially improving its interaction with lipid membranes and enzymes .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H19NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,19)

InChI Key

CWWKHVSRXONASX-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCCC3

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCCC3

Origin of Product

United States

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